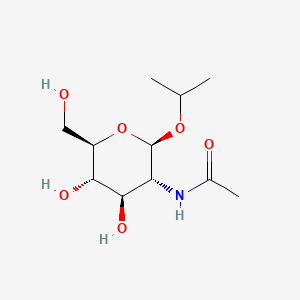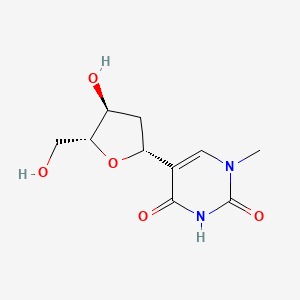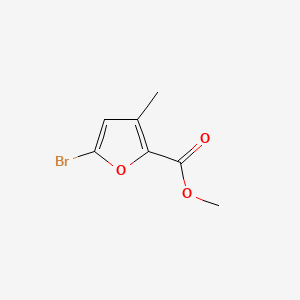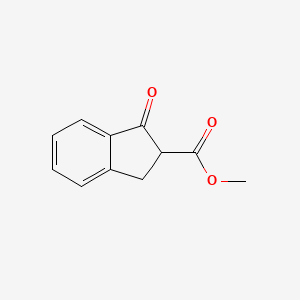
1-氧代-2,3-二氢-1H-茚-2-羧酸甲酯
描述
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.19500 .
Synthesis Analysis
The synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be achieved through several methods. One method involves the use of Stryker’s reagent in toluene at 25℃ for 20 hours under an inert atmosphere . Another method involves the use of sodium hydride in tetrahydrofuran under reflux for 1 hour .Molecular Structure Analysis
The molecular structure of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is represented by the linear formula C11H10O3 .Physical And Chemical Properties Analysis
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a solid at room temperature . It has a density of 1.246g/cm3 . The compound is soluble in organic solvents such as benzene and chloroform .科学研究应用
有机合成中间体
这种化合物常被用作有机合成的中间体 . 它可以用于生产各种其他化合物,在广泛的化学反应中充当关键成分。
化学反应中的试剂
“1-氧代-2,3-二氢-1H-茚-2-羧酸甲酯”也可以用作某些化学反应中的试剂 . 它独特的结构和反应性使其成为化学家工具箱中宝贵的工具。
复杂分子的合成
由于其结构的复杂性,这种化合物可以用于合成更复杂的分子 . 这在药物化学领域尤其有用,因为药物的发现和开发通常需要复杂的分子。
研究与开发
在研究与开发领域,这种化合物可用于研究新的合成方法、反应机理以及有机化学的其他基本方面 .
药物应用
鉴于其在复杂分子合成中的潜在用途,“1-氧代-2,3-二氢-1H-茚-2-羧酸甲酯”也可能在制药行业得到应用 . 它可以用于合成新药或优化现有药物的合成。
材料科学
在材料科学中,这种化合物可能用于开发具有独特性能的新材料 . 它的复杂结构可以有助于创造具有新颖特性的材料。
安全和危害
生化分析
Biochemical Properties
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways .
Cellular Effects
The effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to enhance cell survival and reduce apoptosis by modulating the expression of anti-apoptotic genes. In cancer cells, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can inhibit cell proliferation by interfering with cell cycle progression and inducing cell cycle arrest at the G1 phase. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can bind to DNA and modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate have been observed to change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Long-term exposure to this compound in cell cultures has revealed potential adaptive responses, where cells may upregulate detoxifying enzymes to mitigate its effects .
Dosage Effects in Animal Models
The effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use .
Transport and Distribution
Within cells and tissues, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity, directing it to specific organelles or compartments within the cell .
属性
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKCOFSJGXNOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310295 | |
| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22955-77-7 | |
| Record name | 22955-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

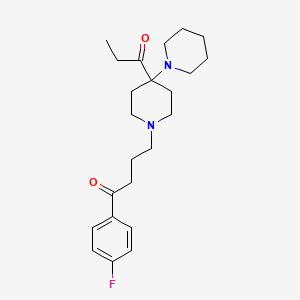
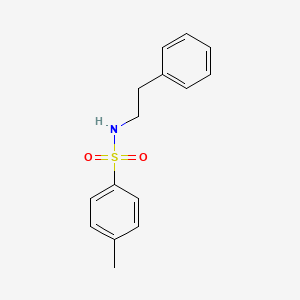
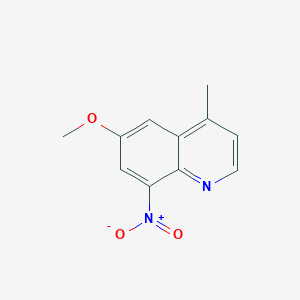
![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)
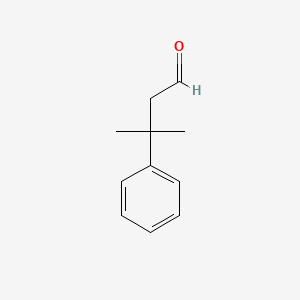
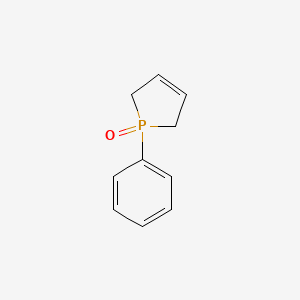
![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)



